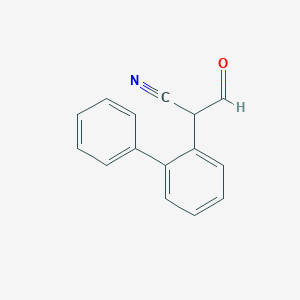

3-Oxo-2-(2-phenylphenyl)propanenitrile

Descripción

3-Oxo-2-(2-phenylphenyl)propanenitrile is a nitrile-containing β-ketopropanenitrile derivative characterized by a biphenyl substituent at the 2-position and a ketone group at the 3-position. The nitrile group contributes to reactivity in cyclization and nucleophilic addition reactions, as seen in related compounds .

Propiedades

Número CAS |

1415393-25-7 |

|---|---|

Fórmula molecular |

C15H11NO |

Peso molecular |

221.25 |

Nombre IUPAC |

3-oxo-2-(2-phenylphenyl)propanenitrile |

InChI |

InChI=1S/C15H11NO/c16-10-13(11-17)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,11,13H |

Clave InChI |

IEKZWSZUFOISNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(C=O)C#N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=C2C(C=O)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, facilitating nucleophilic attacks. Bulky aromatic groups (e.g., biphenyl in the target compound) may sterically hinder reactions but improve thermal stability.

- Synthetic Routes: Michael addition is a common method for β-ketonitrile synthesis (e.g., uses 3-oxo-3-phenylpropanenitrile in enynone reactions). Heterocyclic substituents (e.g., thienopyridinyl in ) often require multistep cyclization.

Key Observations :

- Antiproliferative Activity : Trimethoxyphenyl derivatives (e.g., ) show potent activity due to enhanced tubulin binding.

- Antimicrobial Activity : Indole-containing analogs (e.g., ) leverage planar aromatic systems to intercalate into microbial membranes.

- Agrochemical Use: Chlorophenyl and thiazolidinone groups (e.g., ) improve herbicidal efficacy through targeted enzyme inhibition.

Physicochemical and Spectral Comparisons

Spectroscopic Data :

- IR Spectroscopy: C≡N Stretch: ~2195 cm⁻¹ (consistent across analogs like ). C=O Stretch: ~1720–1647 cm⁻¹ (varies with substituent electron effects; e.g., 1724 cm⁻¹ in for dimethylthienothiophene derivatives).

- ¹H NMR :

Thermal Stability :

- Biphenyl and polyaromatic substituents (e.g., in the target compound) likely increase melting points (>200°C, inferred from ). Trifluoromethyl groups (e.g., ) reduce crystallinity due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.